(2S)-1-(cyclopentylamino)propan-2-ol
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Overview
Description
(2S)-1-(Cyclopentylamino)propan-2-ol is a chiral compound with a cyclopentyl group attached to an amino group, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(cyclopentylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and (S)-2-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Cyclopentylamine is reacted with (S)-2-chloropropanol in the presence of the base, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-(cyclopentylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
(2S)-1-(cyclopentylamino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(cyclopentylamino)propan-2-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects, such as neurotransmitter regulation or enzyme inhibition.
Comparison with Similar Compounds
(2S)-1-(Cyclohexylamino)propan-2-ol: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(2S)-1-(Cyclopropylamino)propan-2-ol: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness: (2S)-1-(cyclopentylamino)propan-2-ol is unique due to its specific cyclopentyl group, which may confer distinct steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2S)-1-(cyclopentylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-9-8-4-2-3-5-8/h7-10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
XKAQGCQFXBFNLI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CNC1CCCC1)O |
Canonical SMILES |
CC(CNC1CCCC1)O |
Origin of Product |
United States |
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